N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the same chemical class have been synthesized and evaluated for their potential as radioligands, particularly for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). For instance, the synthesis of [18F]DPA-714, a derivative with a fluorine atom allowing for fluorine-18 labeling, exemplifies the application in in vivo imaging of neuroinflammation, showcasing the importance of these compounds in neurology and oncology research (Dollé et al., 2008).
Antimicrobial Activity
Another research direction involves evaluating the antimicrobial activity of novel heterocyclic compounds containing similar structural motifs. Studies have synthesized and tested such compounds against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Nunna et al., 2014).
Neuroinflammation Imaging
The development of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has been pursued for binding the translocator protein 18 kDa (TSPO). These efforts are aimed at identifying early biomarkers of neuroinflammatory processes, with some derivatives showing promise as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).
Inhibitors of Ribonucleotide Reductase
Research into acyclonucleoside hydroxamic acids, aiming at potential antitumor agents through inhibition of ribonucleoside diphosphate reductase (RDPR), showcases the therapeutic potential of compounds with similar structures in cancer treatment (Farr et al., 1989).
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies exploring bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies alongside ligand-protein interactions, underline the multifaceted applications of these compounds. Their potential in dye-sensitized solar cells (DSSCs) and as inhibitors of Cyclooxygenase 1 (COX1) in cancer research highlights the broad interest in this class of compounds for both energy and health sciences (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c22-13-7-5-12(6-8-13)9-24-17(28)11-27-20(29)19-18(26-21(27)30)15(10-25-19)14-3-1-2-4-16(14)23/h1-8,10,25H,9,11H2,(H,24,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFISHBZAYDNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.